Aerocyanidin

Description

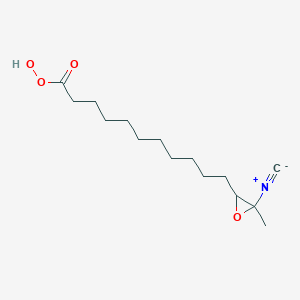

Structure

3D Structure

Properties

CAS No. |

113701-99-8 |

|---|---|

Molecular Formula |

C15H25NO4 |

Molecular Weight |

283.36 g/mol |

IUPAC Name |

11-(3-isocyano-3-methyloxiran-2-yl)undecaneperoxoic acid |

InChI |

InChI=1S/C15H25NO4/c1-15(16-2)13(19-15)11-9-7-5-3-4-6-8-10-12-14(17)20-18/h13,18H,3-12H2,1H3 |

InChI Key |

NYURBVOZXRWAPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)CCCCCCCCCCC(=O)OO)[N+]#[C-] |

Synonyms |

aerocyanidin |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure of Aerocyanidin

This technical guide provides a comprehensive overview of the chemical structure, properties, and biosynthesis of this compound, an antibiotic with potent activity against Gram-positive bacteria.

Chemical Structure and Properties

This compound is a unique natural product isolated from the bacterium Chromobacterium violaceum.[1][2] Its structure is characterized by a long-chain fatty acid derivative featuring a rare and chemically sensitive γ-hydroxyl-α,β-epoxy isonitrile functional group.[3] This distinct structural motif is crucial for its biological activity. The instability of this moiety, which can undergo Payne rearrangement under both acidic and alkaline conditions, has made the total synthesis of this compound a significant challenge.[3]

Structural Details

-

IUPAC Name : Systematic names for complex natural products like this compound can be intricate and are not consistently found in the initial literature. The structure is defined by its constituent parts.

-

Key Functional Groups :

-

Isonitrile (-N≡C)

-

Epoxide (oxirane)

-

Hydroxyl (-OH)

-

Long alkyl chain

-

-

Homologues : YM-47515 and amycomicin are known homologues of this compound, with their alkyl chains extended by two and four carbons, respectively.[3]

Physicochemical Properties

The following table summarizes the known quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₅NO₄ | [4] |

| Molecular Weight | 283.363 g/mol | [4] |

| CAS Number | 113701-99-8 | [4] |

| Physical Appearance | Solid | [4] |

Biosynthesis of this compound

The biosynthetic pathway of this compound has been fully elucidated and involves a series of enzymatic reactions that assemble its unique structure. The process begins with intermediates from fatty acid metabolism and involves a Polyketide Synthase (PKS) machinery.[3]

Experimental Protocol: Elucidation of the this compound Biosynthetic Pathway

The following methodology outlines the key steps used to determine the biosynthetic pathway of this compound, primarily through heterologous expression of the biosynthetic gene cluster in E. coli.[3]

-

Identification of the Biosynthetic Gene Cluster (BGC): The gene cluster responsible for this compound production (let's call it aec) was identified in the genome of Chromobacterium violaceum.

-

Heterologous Expression: The aec gene cluster, including genes aecA, aecB, aecC, aecD, and aecE, was co-expressed in a suitable host organism like E. coli K207.

-

Intermediate Analysis: The culture medium of the engineered E. coli was analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the production of biosynthetic intermediates.

-

In Vitro Enzymatic Assays:

-

Individual enzymes from the pathway were purified.

-

In vitro reactions were conducted to confirm the function of each enzyme. For example, the ligase AecE was incubated with the isonitrile intermediate and the Acyl Carrier Protein (ACP) AecC to confirm the loading of the intermediate onto the ACP.

-

-

Structural Elucidation: The chemical structures of the isolated intermediates and the final product were confirmed using spectroscopic methods such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Stepwise Pathway Reconstruction: By expressing different combinations of the aec genes, the sequence of reactions was determined. For instance, co-expression of aecABCE and aecD led to the identification of a 14-carbon skeleton intermediate, confirming the role of the PKS enzyme AecD in chain elongation.[3] The final epoxidation step was shown to be catalyzed by the cupin domain-containing protein AecF.[3]

This compound Biosynthetic Pathway Diagram

The following diagram illustrates the key steps in the biosynthesis of this compound.

Caption: Biosynthetic pathway of this compound.

Biological Activity

This compound exhibits primary activity against Gram-positive bacteria.[1][2] Its potent antibacterial properties make it a subject of interest for the development of new antibiotics, especially in the context of rising antibiotic resistance. The isocyano epoxide moiety is a key pharmacophore responsible for its antimicrobial action.[5]

While the precise signaling pathways affected by this compound are not detailed in the provided literature, antibiotics often exert their effects by interfering with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. The unique chemical structure of this compound suggests a potentially novel mechanism of action that warrants further investigation.

References

- 1. This compound, a new antibiotic produced by Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Biosynthesis of the Unusual Epoxy Isonitrile-Containing Antibiotics this compound and Amycomicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

Unraveling the Nuances of Epoxy Isonitrile Antibiotics: A Comparative Analysis of Aerocyanidin and YM-47515

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of two closely related epoxy isonitrile antibiotics, Aerocyanidin and YM-47515. Both compounds, produced by different bacterial species, exhibit promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document will dissect their structural differences, compare their biological activities, and detail the experimental methodologies for their study.

Core Structural Differences: A Homologous Relationship

This compound and YM-47515 share a unique and highly reactive γ-hydroxyl-α,β-epoxy isonitrile functional group, which is crucial for their antibacterial activity. The primary structural difference lies in the length of their aliphatic chains. YM-47515 is a homolog of this compound, featuring a carbon chain that is extended by two carbons.[1] This subtle variation in structure can influence the compounds' physicochemical properties and their interaction with biological targets.

Table 1: Structural and Physicochemical Properties of this compound and YM-47515

| Property | This compound | YM-47515 |

| Producing Organism | Chromobacterium violaceum[2] | Micromonospora echinospora[1] |

| Molecular Formula | C₁₅H₂₅NO₃ | C₁₇H₂₉NO₃ |

| Key Functional Group | γ-hydroxyl-α,β-epoxy isonitrile | γ-hydroxyl-α,β-epoxy isonitrile |

| Structural Relationship | Baseline Structure | C2-elongated homologue of this compound |

Comparative Biological Activity

Both this compound and YM-47515 demonstrate potent antibacterial activity primarily against Gram-positive bacteria.[1][2] The epoxy isonitrile moiety is known to be essential for their antimicrobial action. While comprehensive comparative data is limited in publicly available literature, existing studies indicate that both compounds are active against clinically relevant pathogens such as MRSA.[1] The related epoxy isonitrile antibiotic, amycomicin, has been shown to target FabH in the fatty acid biosynthesis pathway, suggesting a potential mechanism of action for this class of compounds.[3]

Due to the instability of the epoxy isonitrile group under both acidic and basic conditions, these compounds can undergo a Payne rearrangement to form a more stable, but biologically inactive, epoxy ketone metabolite with the release of cyanide.[3] This instability presents challenges in their isolation, characterization, and formulation.

Experimental Protocols

Isolation and Purification of this compound and YM-47515

The isolation of these antibiotics involves fermentation of the producing microorganisms, followed by extraction and chromatographic purification.

1. Fermentation:

-

This compound: Chromobacterium violaceum is cultured in a suitable fermentation medium. One example of a medium composition for a related Chromobacterium species for pigment production includes 0.5% yeast extract and 1.5% peptone, with incubation at 30°C and 200 rpm for 24 hours.

-

YM-47515: Micromonospora echinospora is cultivated in a specific production medium. While the exact medium for YM-47515 is not detailed in the available literature, related Micromonospora species are often cultured on media containing sources of carbon (e.g., glucose, starch) and nitrogen (e.g., yeast extract, peptone).

2. Extraction: Following fermentation, the culture broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, to isolate the lipophilic antibiotic compounds.

3. Purification: The crude extract is then subjected to a series of chromatographic techniques, such as silica gel chromatography and high-performance liquid chromatography (HPLC), to purify the active compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound and YM-47515 is quantified by determining the Minimum Inhibitory Concentration (MIC) using standard methods such as broth microdilution or agar dilution.

Broth Microdilution Method (General Protocol):

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Antibiotic Dilutions: Serial twofold dilutions of the purified antibiotic are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. Control wells (no antibiotic) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Signaling and Biosynthetic Pathways

The biosynthesis of this compound and YM-47515 proceeds through a conserved pathway involving a polyketide synthase (PKS) machinery.[3]

Caption: Proposed biosynthetic pathway for this compound and YM-47515.

The pathway initiates with the formation of an isonitrile intermediate from a fatty acyl precursor. This intermediate is then loaded onto an acyl carrier protein (ACP) and subsequently undergoes chain extension by a polyketide synthase (PKS). The final steps involve the formation of the γ-hydroxy group and epoxidation to yield the mature antibiotic. The biosynthesis of this compound is concluded by the action of the cupin domain-containing protein AecF, which installs the epoxide.[3] A similar enzymatic step is proposed for the final stage of YM-47515 biosynthesis.

Experimental Workflow Overview

The general workflow for the discovery, characterization, and evaluation of novel epoxy isonitrile antibiotics like this compound and YM-47515 is depicted below.

Caption: General experimental workflow for epoxy isonitrile antibiotic research.

This workflow highlights the key stages from the initial screening of microorganisms to the identification and characterization of a lead compound for potential drug development.

References

Methodological & Application

Application Notes: Aerocyanidin as an In Vitro Antibacterial Agent

Introduction

Aerocyanidin is a nitrile-containing antibiotic isolated from the bacterium Chromobacterium violaceum.[1] Preliminary studies have indicated its activity primarily against Gram-positive bacteria.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound's antibacterial properties, guidance on data interpretation, and a hypothetical framework for investigating its mechanism of action. This document is intended for researchers in microbiology, drug discovery, and infectious disease.

Antibacterial Spectrum of this compound

This compound has demonstrated inhibitory effects against Gram-positive bacteria. The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for a range of bacterial species. It is crucial to experimentally determine these values in your laboratory setting.

Table 1: Hypothetical Antibacterial Spectrum of this compound

| Bacterial Strain | Gram Status | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 4 |

| Streptococcus pneumoniae | Gram-positive | 2 |

| Bacillus subtilis | Gram-positive | 8 |

| Enterococcus faecalis | Gram-positive | 16 |

| Escherichia coli | Gram-negative | >128 |

| Pseudomonas aeruginosa | Gram-negative | >128 |

| Klebsiella pneumoniae | Gram-negative | >128 |

Note: The data presented in this table is for illustrative purposes only and must be confirmed experimentally.

Potential Mechanism of Action

The precise mechanism of action for this compound is not well-elucidated in publicly available literature. However, based on the mechanisms of other antibiotics, several potential targets within the bacterial cell can be hypothesized for investigation.[2][3][4] These include:

-

Inhibition of Cell Wall Synthesis: Many antibiotics, such as β-lactams, target the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[3]

-

Disruption of Cell Membrane Integrity: Some antimicrobial agents can interfere with the bacterial cell membrane, leading to leakage of intracellular components and cell death.[4]

-

Inhibition of Protein Synthesis: Targeting the bacterial ribosome to inhibit protein synthesis is a common mechanism for antibiotics like macrolides and tetracyclines.[2][3]

-

Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription can effectively halt bacterial growth.[3][4]

Below is a diagram illustrating a hypothetical signaling pathway for the inhibition of cell wall synthesis, which could be a starting point for investigating the mechanism of this compound.

Caption: Hypothetical pathway of this compound inhibiting cell wall synthesis.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] The broth microdilution method is a standard procedure for determining MIC values.[5][6]

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

-

Serial Dilution: Add 50 µL of the this compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of concentrations across the plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[7] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6]

Protocol:

-

Perform MIC Test: Follow the MIC determination protocol as described above.

-

Subculturing: From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a Mueller-Hinton Agar (MHA) plate.

-

Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

-

Reading Results: The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[5] A bactericidal effect is generally considered when the MBC/MIC ratio is ≤ 4.[8]

Table 2: Hypothetical MIC and MBC Data for this compound against S. aureus

| Concentration (µg/mL) | Visible Growth (in MIC plate) | Colony Count (on MHA plate) |

| 0 (Control) | + | Confluent |

| 1 | + | - |

| 2 | + | - |

| 4 (MIC) | - | >300 |

| 8 (MBC) | - | 2 |

| 16 | - | 0 |

| 32 | - | 0 |

Note: The data presented in this table is for illustrative purposes only and must be confirmed experimentally.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antibacterial agent kills a bacterial population over time.[9]

Protocol:

-

Prepare Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase in MHB.

-

Prepare Test Tubes: Set up a series of test tubes containing MHB and this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without the compound.

-

Inoculation: Inoculate each tube with the mid-log phase bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate onto MHA plates.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each concentration of this compound.

Caption: Workflow for the Time-Kill Kinetics Assay.

Data Interpretation and Further Steps

The data generated from these experiments will provide a comprehensive in vitro profile of this compound's antibacterial activity.

-

MIC values will establish the potency and spectrum of activity.

-

MBC values will differentiate between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) effects.[2]

-

Time-kill kinetics will reveal the dynamics of bacterial killing.

Based on these initial findings, further investigations could focus on:

-

Elucidating the specific molecular target and mechanism of action.

-

Assessing the potential for resistance development.

-

Evaluating the compound's activity against bacterial biofilms.

-

Investigating synergistic effects with other known antibiotics.[10]

By following these detailed protocols and application notes, researchers can effectively evaluate the potential of this compound as a novel antibacterial agent.

References

- 1. This compound, a new antibiotic produced by Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]

- 3. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]

- 4. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyanidin inhibits quorum signalling pathway of a food borne opportunistic pathogen - PMC [pmc.ncbi.nlm.nih.gov]

Aerocyanidin Stability: A Comprehensive Analysis Under Diverse pH Conditions

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction

Aerocyanidin is a potent antibiotic characterized by a unique isonitrile functional group, demonstrating significant activity primarily against Gram-positive bacteria.[1] However, the therapeutic potential of this compound is intrinsically linked to its chemical stability, which is highly susceptible to environmental pH. This document provides detailed application notes and experimental protocols for the systematic study of this compound's stability across a range of pH conditions. Understanding the pH-dependent degradation kinetics is paramount for the formulation, storage, and effective clinical application of this promising antibiotic.

This compound's instability is attributed to its γ-hydroxyl-α,β-epoxy isonitrile moiety, which is prone to a Payne rearrangement under both acidic and basic conditions. This chemical transformation results in the formation of an epoxy ketone metabolite and the concomitant release of toxic cyanide, rendering the parent compound inactive.[2] Therefore, a thorough investigation of its stability profile is a critical step in its preclinical development.

These application notes are designed to guide researchers, scientists, and drug development professionals in establishing a robust methodology for assessing the pH stability of this compound. The provided protocols detail the preparation of buffered solutions, sample handling, and analytical procedures using High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of this compound and its degradation products.

Data Presentation: Quantitative Analysis of this compound Stability

The stability of this compound should be quantitatively assessed by determining its concentration over time in solutions of varying pH. The following tables provide a structured format for presenting the collected data, allowing for clear comparison and interpretation of the results.

Table 1: pH-Dependent Degradation of this compound at a Constant Temperature

| pH | Initial Concentration (µg/mL) | Concentration at Time t1 (µg/mL) | Concentration at Time t2 (µg/mL) | Concentration at Time t3 (µg/mL) | % Degradation at t3 |

| 2.0 | |||||

| 3.0 | |||||

| 4.0 | |||||

| 5.0 | |||||

| 6.0 | |||||

| 7.0 | |||||

| 8.0 | |||||

| 9.0 | |||||

| 10.0 |

Table 2: Degradation Kinetics of this compound at Different pH Values

| pH | Rate Constant (k) | Half-life (t½) | Correlation Coefficient (R²) | Degradation Order |

| 2.0 | ||||

| 3.0 | ||||

| 4.0 | ||||

| 5.0 | ||||

| 6.0 | ||||

| 7.0 | ||||

| 8.0 | ||||

| 9.0 | ||||

| 10.0 |

Experimental Protocols

Protocol for Preparation of Buffer Solutions

A series of buffer solutions spanning a pH range from 2.0 to 10.0 should be prepared to investigate the stability of this compound. It is crucial to use high-purity reagents and water to avoid interference with the analysis.

Materials:

-

Citric acid

-

Sodium citrate

-

Sodium phosphate monobasic (NaH₂PO₄)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Boric acid

-

Sodium borate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water (DI water)

-

pH meter

Procedure:

-

Phosphate Buffer (pH 6.0 - 8.0):

-

Prepare stock solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄.

-

To prepare a buffer of a specific pH, mix the stock solutions in the appropriate ratios (refer to standard buffer tables).

-

Verify the final pH with a calibrated pH meter and adjust with 0.1 M HCl or 0.1 M NaOH if necessary.

-

-

Citrate Buffer (pH 3.0 - 6.0):

-

Prepare a 0.1 M solution of citric acid.

-

Titrate the citric acid solution with 0.1 M NaOH to the desired pH, monitoring with a calibrated pH meter.

-

-

Borate Buffer (pH 8.0 - 10.0):

-

Prepare a 0.1 M solution of boric acid and a 0.1 M solution of sodium borate.

-

Mix the solutions in the appropriate ratios to achieve the desired pH.

-

Verify the final pH with a calibrated pH meter and adjust as needed.

-

-

Acidic and Alkaline Solutions (pH 2.0 and below, pH 10.0 and above):

-

Use 0.01 M HCl for pH 2.0.

-

Use 0.01 M NaOH for pH 12.0.

-

Adjust the pH of DI water with concentrated HCl or NaOH for other extreme pH values.

-

Protocol for pH Stability Study

This protocol outlines the procedure for incubating this compound in different pH buffers and collecting samples for analysis.

Materials:

-

This compound stock solution (in a suitable organic solvent like acetonitrile or methanol)

-

Prepared buffer solutions (pH 2.0 - 10.0)

-

Incubator or water bath with controlled temperature

-

Vials for sample collection

-

HPLC system

Procedure:

-

Sample Preparation:

-

For each pH value, pipette a known volume of the this compound stock solution into a vial.

-

Add the corresponding buffer solution to achieve the desired final concentration of this compound (e.g., 10 µg/mL). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the stability.

-

Prepare a sufficient number of vials for each pH to allow for sample collection at different time points.

-

-

Incubation:

-

Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

-

Protect the samples from light if this compound is found to be light-sensitive.

-

-

Sample Collection:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the respective vials.

-

Immediately quench any further degradation by adding a suitable quenching agent or by freezing the sample at -20°C or -80°C until analysis.

-

Protocol for HPLC Analysis of this compound and its Degradation Products

A validated stability-indicating HPLC method is essential to separate and quantify this compound from its degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating the parent compound from its degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance.

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Method Development and Validation:

-

Develop an HPLC method that provides good resolution between the this compound peak and any degradation product peaks.

-

Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

-

Sample Analysis:

-

Thaw the collected samples to room temperature.

-

If necessary, centrifuge the samples to remove any precipitates.

-

Inject the samples into the HPLC system.

-

-

Data Analysis:

-

Integrate the peak areas of this compound and its degradation products.

-

Calculate the concentration of this compound remaining at each time point using a calibration curve prepared with a standard of known concentration.

-

Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the pH stability study of this compound.

Degradation Pathway of this compound

Caption: Degradation of this compound via Payne Rearrangement.

Proposed Antibacterial Signaling Pathway

Caption: Proposed mechanism of action of isonitrile antibiotics.

References

Application Notes and Protocols: Payne Rearrangement of Aerocyanidin for Metabolite Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aerocyanidin, a potent antibiotic, possesses a chemically labile γ-hydroxyl-α,β-epoxy isonitrile moiety. Under both acidic (pH < 4) and basic (pH > 8) conditions, this functionality undergoes a Payne rearrangement to yield a more stable epoxy ketone metabolite, a transformation with significant implications for its biological activity and potential as a prodrug.[1][2] This document provides detailed protocols for the controlled synthesis of this metabolite via the Payne rearrangement of this compound, along with methods for its purification and characterization. Understanding this transformation is crucial for researchers investigating the mode of action of this compound and for professionals in drug development exploring its therapeutic potential.

Introduction

The Payne rearrangement is a base-catalyzed isomerization of a 2,3-epoxy alcohol to a 1,2-epoxy alcohol. In the case of this compound, the rearrangement of the γ-hydroxyl-α,β-epoxy isonitrile leads to the formation of a stable α,β-epoxy ketone metabolite with the concomitant release of hydrogen cyanide.[1][2] This rearrangement is a critical consideration in the handling, formulation, and biological assessment of this compound. The resulting epoxy ketone metabolite has been synthesized and evaluated for its biological activity, revealing that the intact epoxy isonitrile moiety is crucial for the potent and selective antibacterial activity of this compound against Staphylococcus aureus.[1] These findings suggest that this compound itself, rather than its rearranged metabolite, is the active antibiotic.

This document outlines protocols for inducing the Payne rearrangement of this compound under both acidic and basic conditions to facilitate the synthesis and isolation of its epoxy ketone metabolite for further study.

Chemical Structures

| Compound | Structure |

| This compound |  |

| Epoxy Ketone Metabolite |  |

Experimental Protocols

Protocol 1: Acid-Catalyzed Payne Rearrangement of this compound

This protocol describes the conversion of this compound to its epoxy ketone metabolite under acidic conditions.

Materials:

-

This compound

-

Methanol (ACS grade)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate (ACS grade)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Dissolve this compound (10 mg) in methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1 M hydrochloric acid dropwise while monitoring the pH. Adjust the pH to approximately 3.

-

Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (as indicated by the disappearance of the this compound spot on TLC), carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure epoxy ketone metabolite.

Protocol 2: Base-Catalyzed Payne Rearrangement of this compound

This protocol describes the conversion of this compound to its epoxy ketone metabolite under basic conditions.

Materials:

-

This compound

-

Methanol (ACS grade)

-

Sodium hydroxide (1 M)

-

Ammonium chloride (saturated aqueous solution)

-

Ethyl acetate (ACS grade)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Dissolve this compound (10 mg) in methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1 M sodium hydroxide solution dropwise while monitoring the pH. Adjust the pH to approximately 9.

-

Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated ammonium chloride solution.

-

Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure epoxy ketone metabolite.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the epoxy ketone metabolite from this compound. Note that the total synthesis of the metabolite has been reported, and the yields presented here are based on that multi-step synthesis, which provides a benchmark for the expected outcome of the direct rearrangement.[1]

| Parameter | Value | Reference |

| Starting Material | This compound | - |

| Product | Epoxy Ketone Metabolite | - |

| Molecular Formula | C₁₅H₂₅NO₃ | [2] |

| Molecular Weight | 267.36 g/mol | Calculated |

| Reported Yield (from total synthesis) | Moderate | [1] |

| Appearance | Colorless oil | Assumed |

Expected Spectroscopic Data (based on synthesized metabolite):

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | Peaks corresponding to the aliphatic chain, epoxide protons, and protons adjacent to the ketone. |

| ¹³C NMR (CDCl₃) | Peaks corresponding to the carbonyl carbon of the ketone, epoxide carbons, and aliphatic carbons. |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z 268.1918 |

Visualizations

Payne Rearrangement of this compound

Caption: Payne Rearrangement of this compound to its epoxy ketone metabolite.

Experimental Workflow for Metabolite Synthesis

Caption: General workflow for the synthesis and purification of the metabolite.

References

Application Notes and Protocols: Probing Fatty Acid Biosynthesis with Fluorescent Analogs

Introduction

While aerocyanidin is a fascinating natural product with antibiotic properties, current scientific literature does not support its use as a fluorescent probe for studying fatty acid biosynthesis.[1][2][3] Its intrinsic fluorescence has not been characterized for cellular imaging, and its mechanism of action is not related to tracking lipid metabolism.

However, the study of fatty acid biosynthesis is greatly facilitated by the use of fluorescently-labeled fatty acid analogs.[4][5][] Among the most effective and widely used are those conjugated with the BODIPY™ fluorophore.[4][7] These probes are readily taken up by cells and incorporated into various lipid species through endogenous metabolic pathways, allowing for the visualization and quantification of fatty acid uptake, trafficking, and storage.[7][8]

This document provides detailed application notes and protocols for the use of a representative BODIPY-based fatty acid analog as a probe for studying fatty acid biosynthesis in a research setting.

Application Notes

Probe of Choice: BODIPY™ FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid)

BODIPY™ FL C12 is a fluorescent fatty acid analog that serves as an excellent substrate for the enzymes involved in fatty acid metabolism. Its fluorescence is bright, stable, and has a high quantum yield, making it suitable for a variety of imaging and plate-based assays.[4]

Principle of the Assay

BODIPY™ FL C12 is a long-chain fatty acid analog that can be taken up by cells via fatty acid transporters. Once inside the cell, it is activated to its coenzyme A (CoA) thioester, BODIPY™ FL C12-CoA, by acyl-CoA synthetases.[5] This activated form can then be incorporated into various lipid classes, including triacylglycerols (TAGs) for storage in lipid droplets, and phospholipids for incorporation into cellular membranes. By monitoring the fluorescence of BODIPY™ FL C12, researchers can study the dynamics of fatty acid uptake, metabolism, and storage in living cells.[][7]

Applications

-

High-throughput screening for inhibitors of fatty acid biosynthesis: By measuring the incorporation of BODIPY™ FL C12 into cellular lipids, researchers can screen compound libraries for inhibitors of enzymes involved in fatty acid uptake, activation, or esterification.[5][8]

-

Visualizing lipid droplet dynamics: The accumulation of BODIPY™ FL C12 in lipid droplets allows for the visualization of their formation, fusion, and degradation in response to various stimuli.

-

Studying the effects of gene silencing or overexpression on fatty acid metabolism: Researchers can use this probe to investigate how the manipulation of specific genes affects the cellular handling of fatty acids.

-

Investigating the link between fatty acid metabolism and disease: Alterations in fatty acid metabolism are implicated in numerous diseases, including cancer, obesity, and metabolic syndrome.[9][10][11] This probe can be used to study these alterations in relevant cell models.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated using a BODIPY-based fatty acid probe to study the effects of inhibitors on fatty acid synthase (FASN), a key enzyme in fatty acid biosynthesis.

Table 1: Inhibition of Fatty Acid Synthase (FASN) Activity

| Compound | Target | IC50 (µM) | Assay Type | Cell Line | Reference |

| Cerulenin | FASN | 5.2 | Cell-based | 3T3-L1 | [9] |

| Orlistat | FASN | 12.8 | Cell-based | SK-N-BE(2) | [12] |

| TVB-2640 | FASN | 0.1 | In vitro | Macrophages | [11] |

| GSK2194069 | FASN | 0.1 | In vitro | Macrophages | [11] |

Table 2: Effect of FASN Inhibitors on Lipid Accumulation

| Compound (Concentration) | Treatment Time (hr) | Relative Fluorescence Units (RFU) | % Inhibition of Lipid Accumulation |

| Vehicle (DMSO) | 24 | 10,000 ± 500 | 0% |

| Cerulenin (10 µM) | 24 | 4,500 ± 300 | 55% |

| Orlistat (20 µM) | 24 | 6,200 ± 450 | 38% |

Experimental Protocols

Protocol 1: General Labeling of Cells with BODIPY™ FL C12

Materials:

-

BODIPY™ FL C12 (stock solution in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Cells of interest cultured in a suitable format (e.g., 96-well plate, chamber slide)

Procedure:

-

Prepare Labeling Solution: Dilute the BODIPY™ FL C12 stock solution in serum-free cell culture medium to a final concentration of 1-5 µM. It is important to vortex the solution well to ensure the probe is fully dissolved.

-

Cell Preparation: Aspirate the culture medium from the cells and wash once with warm PBS.

-

Labeling: Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal labeling time may vary depending on the cell type and experimental goals.

-

Washing: Aspirate the labeling solution and wash the cells three times with warm PBS to remove unincorporated probe.

-

Imaging or Analysis: The cells are now ready for imaging by fluorescence microscopy or for quantitative analysis using a fluorescence plate reader.

Protocol 2: Quantification of Lipid Accumulation using a Plate Reader

Materials:

-

Cells cultured in a 96-well black, clear-bottom plate

-

BODIPY™ FL C12

-

Test compounds (e.g., FASN inhibitors)

-

Fluorescence plate reader (Excitation/Emission ~485/515 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Compound Treatment: Treat the cells with the test compounds at various concentrations for the desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Labeling: Following the treatment period, label the cells with BODIPY™ FL C12 as described in Protocol 1.

-

Fluorescence Measurement: After the final wash, add 100 µL of PBS to each well. Measure the fluorescence intensity using a plate reader with appropriate filter settings for BODIPY™ FL (e.g., excitation 485 nm, emission 515 nm).

-

Data Analysis: Subtract the background fluorescence from wells without cells. Normalize the fluorescence of compound-treated wells to the vehicle control wells to determine the percent inhibition of lipid accumulation.

Protocol 3: Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)

Materials:

-

Cells labeled with BODIPY™ FL C12

-

Chloroform

-

Methanol

-

Water

-

TLC plates (silica gel)

-

TLC developing chamber

-

Solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v for neutral lipids)

-

Fluorescence imaging system for TLC plates

Procedure:

-

Cell Lysis and Lipid Extraction: After labeling and washing, scrape the cells in PBS and transfer to a glass tube. Perform a Bligh-Dyer lipid extraction by adding chloroform and methanol to the cell suspension (final ratio of 1:2:0.8 chloroform:methanol:water). Vortex vigorously and centrifuge to separate the phases.

-

Sample Preparation: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform.

-

TLC: Spot the lipid extract onto a silica TLC plate. Allow the spot to dry completely.

-

Chromatography: Place the TLC plate in a developing chamber containing the appropriate solvent system. Allow the solvent to migrate up the plate.

-

Visualization: After the solvent front has reached the top of the plate, remove the plate and allow it to air dry. Visualize the fluorescently labeled lipid species using a fluorescence imaging system. The relative migration of different lipid classes (e.g., phospholipids, triacylglycerols, cholesterol esters) can be compared to standards.

Visualizations

References

- 1. Biosynthesis of the Unusual Epoxy Isonitrile-Containing Antibiotics this compound and Amycomicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new antibiotic produced by Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) this compound, a New Antibiotic Produced by [research.amanote.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Leveraging a Fluorescent Fatty Acid Probe to Discover Cell-Permeable Inhibitors of Plasmodium falciparum Glycerolipid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Leveraging a Fluorescent Fatty Acid Probe to Discover Cell-Permeable Inhibitors of Plasmodium falciparum Glycerolipid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting fatty acid synthase reduces aortic atherosclerosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing Aerocyanidin Production in Chromobacterium violaceum

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of aerocyanidin from Chromobacterium violaceum fermentation. As this compound-specific optimization data is limited, this guide is built upon the extensive research available for violacein, a structurally related secondary metabolite produced by the same bacterium and often regulated by similar mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it produced by Chromobacterium violaceum?

This compound is a nitrile-containing antibiotic that is a secondary metabolite produced by Chromobacterium violaceum.[1] Secondary metabolites like this compound are typically produced during the stationary phase of bacterial growth and are not essential for primary growth and reproduction. They are thought to play a role in competition with other microorganisms in the environment.[2] C. violaceum also produces other antibiotics, including violacein and aerocavin.[3]

Q2: Which strain of Chromobacterium violaceum is known to produce this compound?

Chromobacterium violaceum ATCC 53434 is the strain from which this compound has been isolated.[1]

Q3: What are the key factors influencing secondary metabolite yield in C. violaceum?

The production of secondary metabolites like violacein, and by extension this compound, is influenced by several factors:

-

Nutrient Availability: The choice of carbon and nitrogen sources is critical.

-

Precursor Supply: The availability of biosynthetic precursors, such as tryptophan for violacein, can be a limiting factor.[4]

-

Culture Conditions: pH, temperature, and aeration significantly impact yield.[4][5]

-

Quorum Sensing: Cell-to-cell communication via N-acylhomoserine lactones (AHLs) is a primary regulatory mechanism for the production of many secondary metabolites in C. violaceum.[6][7]

Q4: How does quorum sensing regulate this compound production?

In C. violaceum, the CviI/R quorum-sensing system is a key regulator of secondary metabolism.[3][6] The CviI protein synthesizes AHL signal molecules. As the bacterial population density increases, AHLs accumulate. Once a threshold concentration is reached, AHLs bind to the CviR transcriptional regulator, which then activates the expression of genes responsible for producing secondary metabolites like violacein.[8][9] It is highly probable that this compound biosynthesis is under similar positive control. Additionally, a negative repressor, VioS, has been identified which can inhibit violacein production, adding another layer of regulation.[10][11]

Troubleshooting Guide

Issue 1: Low or No this compound Yield

| Potential Cause | Troubleshooting Step |

| Suboptimal Carbon Source | Glucose can inhibit pigment production.[12] Replace glucose with glycerol or starch, which have been shown to support violacein production.[13] |

| Inappropriate pH | The optimal pH for violacein production is typically around 7.0.[4] Monitor and control the pH of the fermentation broth. |

| Incorrect Temperature | The optimal temperature for violacein production is generally between 26°C and 30°C.[4] Ensure your incubator or bioreactor is maintaining the correct temperature. |

| Poor Aeration | Oxygen is required for the production of violacein.[12] Increase the agitation speed in shake flasks or the aeration rate in a bioreactor. |

| Quorum Sensing Not Activated | Low cell density may prevent the accumulation of AHLs needed to trigger production. Ensure a sufficiently high inoculum density. Consider adding exogenous AHLs (e.g., N-hexanoyl-L-homoserine lactone) to induce the pathway. |

| Negative Regulation | Overexpression of repressors like VioS could be inhibiting production.[10] This may require genetic modification of the strain for resolution. |

| Precursor Limitation | The biosynthetic pathway for this compound may be limited by the availability of a specific precursor. While the precursor for this compound is not as well-defined as tryptophan for violacein, supplementing the medium with amino acids or other potential precursors could be beneficial. |

Issue 2: Inconsistent Yields Between Batches

| Potential Cause | Troubleshooting Step |

| Inoculum Variability | The age and density of the inoculum can affect fermentation performance. Standardize your inoculum preparation protocol, ensuring you use a culture in the late-logarithmic growth phase. |

| Media Component Degradation | Some media components may be heat-labile. Sterilize sensitive components, such as amino acid supplements, by filtration rather than autoclaving. |

| Variations in Raw Materials | Different batches of complex media components like peptone or yeast extract can have varying compositions. Use high-quality, consistent sources for these components. |

Data on Media Optimization for Secondary Metabolite Production

The following tables summarize data from studies on violacein production, which can serve as a starting point for optimizing this compound fermentation.

Table 1: Comparison of Basal Media for Violacein Production

| Medium | Key Components | Reported Crude Violacein Yield | Reference |

| Luria-Bertani (LB) Broth | Peptone, Yeast Extract, NaCl | ~307 mg/L | [14] |

| Nutrient Broth | Meat Extract, Peptone | Baseline | [15] |

| Soybean Meal (2% w/v) | Soybean Meal | 496 mg/L | [14] |

| Soybean Meal (1% w/v) + Tryptophan (100 mg/L) | Soybean Meal, L-Tryptophan | 1217 mg/L | [14] |

| Optimized Pineapple Waste Medium | Pineapple Waste, Tryptophan | 16,260 mg/L (in 50L fermenter) | [13] |

Table 2: Effect of Culture Conditions on Violacein Yield

| Parameter | Condition | Outcome | Reference |

| pH | 7.0 | Highest yield | [4] |

| Temperature | 28°C | Highest yield | [4] |

| Light | Incubation in the dark | Highest yield | [4] |

| Amino Acid Supplement | L-Tryptophan | Important for production | [4] |

| Vitamin Supplement | Vitamin B12 | Stimulated growth | [4] |

Experimental Protocols

Protocol 1: Baseline Batch Fermentation in Shake Flasks

-

Inoculum Preparation:

-

Prepare Nutrient Broth (NB) (e.g., 3 g/L meat extract, 5 g/L peptone).

-

Inoculate 10 mL of NB with a single colony of C. violaceum ATCC 53434 from a fresh agar plate.

-

Incubate at 26°C with agitation (e.g., 180-200 rpm) for 16-18 hours until the culture is turbid.[15]

-

-

Production Medium Preparation:

-

Prepare the production medium. A recommended starting medium is NB supplemented with 1% (v/v) glycerol.

-

Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks.

-

Sterilize by autoclaving.

-

-

Fermentation:

-

Inoculate the production medium with 1% (v/v) of the seed culture.

-

Incubate at 26-28°C with agitation (200 rpm) for 48-72 hours.

-

Visually monitor for the production of pigments.

-

-

Extraction and Quantification:

-

Harvest the cells by centrifugation (e.g., 8000 x g for 10 minutes).

-

Resuspend the cell pellet in a suitable solvent like ethanol or ethyl acetate.[16]

-

Lyse the cells using sonication to release intracellular metabolites.

-

Separate the cell debris by centrifugation.

-

Analyze the supernatant for this compound concentration using HPLC-MS or other appropriate analytical techniques. Note: A specific quantification method for this compound will need to be developed and validated.

-

Protocol 2: Carbon Source Optimization

-

Prepare the baseline production medium as described above.

-

Create variations of the medium, each containing a different primary carbon source at a consistent concentration (e.g., 10 g/L). Test sources could include glycerol, starch, xylose, and maltose. Include a glucose-containing medium as a control for potential inhibition.

-

Inoculate and ferment all variations under identical conditions as the baseline protocol.

-

Extract and quantify the this compound from each condition to determine the optimal carbon source.

Visualizations

Caption: Quorum sensing regulation of secondary metabolite production in C. violaceum.

Caption: Experimental workflow for optimizing this compound yield.

Caption: Troubleshooting logic for low this compound yield.

References

- 1. researchgate.net [researchgate.net]

- 2. A Chemical Counterpunch: Chromobacterium violaceum ATCC 31532 Produces Violacein in Response to Translation-Inhibiting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of virulence in Chromobacterium violaceum and strategies to combat it [frontiersin.org]

- 4. Effect of growth conditions on production of violacein by Chromobacterium violaceum (BB-78 strain) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of virulence in Chromobacterium violaceum and strategies to combat it - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-acylhomoserine lactone regulates violacein production in Chromobacterium violaceum type strain ATCC 12472 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances | MDPI [mdpi.com]

- 10. Frontiers | Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum [frontiersin.org]

- 11. Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chromobacterium violaceum - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Potential biocide roles of violacein [frontiersin.org]

- 14. Enhanced production of violacein by Chromobacterium violaceum using agro-industrial waste soybean meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Microbial Production of Violacein and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]

- 16. banglajol.info [banglajol.info]

Technical Support Center: Synthetic Production of Paclitaxel (Taxol®)

Disclaimer: The initially requested topic, "Aerocyanidin," pertains to a fictional substance. This technical support guide has been developed for a real-world, complex natural product with significant synthetic challenges: Paclitaxel (Taxol®) . The principles and troubleshooting strategies discussed here are applicable to the synthesis of other complex molecules.

Paclitaxel is a potent anticancer agent with a highly complex chemical structure that has presented a formidable challenge to synthetic chemists for decades.[1][2] Its unique tetracyclic core, featuring a strained eight-membered ring and eleven stereocenters, makes its total synthesis a monumental undertaking.[2][3] This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered during the synthetic production of Paclitaxel and its analogues.

Frequently Asked Questions (FAQs)

Q1: What makes the total synthesis of Paclitaxel so challenging?

A1: The primary challenges in the total synthesis of Paclitaxel stem from its intricate molecular architecture:

-

Complex Tetracyclic Core: The [6-8-6-4] fused ring system is sterically congested and difficult to construct.[2][3]

-

High Degree of Oxygenation: The molecule is densely functionalized with various oxygen-containing groups, requiring precise control of regioselectivity and stereoselectivity during their introduction.

-

Eleven Stereocenters: The presence of eleven stereocenters, seven of which are contiguous, necessitates highly stereocontrolled reactions to obtain the desired diastereomer.[2]

-

Low Overall Yields: Due to the lengthy multi-step nature of the syntheses, the overall yields are often very low, making it difficult to produce large quantities of the final product.[3]

-

Difficult Reaction Conditions: Many of the reactions require sensitive reagents and carefully controlled conditions, making the synthesis prone to failure.[3]

Q2: What are the main strategies for the synthesis of the Paclitaxel core?

A2: Several research groups have successfully synthesized Paclitaxel, each employing a unique strategy for constructing the core structure. The key is often the approach to forming the challenging eight-membered B ring. Common strategies involve:

-

Convergent Synthesis: This approach involves synthesizing the A and C rings separately and then coupling them to form the ABC ring system.[4]

-

Linear Synthesis: This strategy involves building the rings sequentially, for example, starting with the B ring and then forming the C, A, and D rings.[1]

-

Biomimetic Approach: Some strategies are inspired by the natural biosynthetic pathway of Paclitaxel in the yew tree.[5]

Q3: What are the alternatives to total synthesis for producing Paclitaxel?

A3: Given the challenges of total synthesis, several alternative production methods are more commercially viable:

-

Semi-synthesis: This is the most common method for large-scale production. It involves extracting a more abundant precursor, such as 10-deacetylbaccatin III (10-DAB), from the needles and twigs of the yew tree and then chemically converting it to Paclitaxel.[3]

-

Plant Cell Culture: Taxus cell suspension cultures can be used to produce Paclitaxel and its precursors in a controlled environment, offering a more sustainable alternative to harvesting from mature trees.[6][7]

-

Synthetic Biology: Researchers are exploring the use of engineered microorganisms to produce Paclitaxel and its intermediates, which could offer a more efficient and scalable production platform in the future.[8][9]

Troubleshooting Guides

Low Yield in Ring-Closing Metathesis (RCM) for B-Ring Formation

| Symptom | Possible Cause | Suggested Solution |

| Low conversion to cyclic product | Inactive catalyst | Use a freshly prepared catalyst or a more robust catalyst (e.g., Grubbs' third-generation). Ensure all solvents and reagents are rigorously degassed to remove oxygen. |

| Steric hindrance at the reactive sites | Modify the substrate to reduce steric bulk near the reacting alkenes. Consider a macrocyclization approach under high dilution conditions to favor intramolecular reaction. | |

| Unfavorable ring strain in the transition state | Alter the tether length or rigidity between the two alkene moieties to facilitate ring closure. | |

| Formation of dimeric or oligomeric byproducts | High concentration | Perform the reaction under high dilution conditions (typically <0.01 M) to favor the intramolecular RCM reaction over intermolecular reactions. |

Poor Diastereoselectivity in Aldol Addition for C-Ring Elaboration

| Symptom | Possible Cause | Suggested Solution |

| Formation of undesired diastereomers | Inappropriate choice of chiral auxiliary or catalyst | Screen a variety of chiral auxiliaries or catalysts to find one that provides the desired stereochemical outcome. |

| Non-optimal reaction temperature | Vary the reaction temperature. Lower temperatures often lead to higher diastereoselectivity. | |

| Incorrect choice of Lewis acid or base | The nature of the Lewis acid or base can significantly influence the transition state geometry. Experiment with different Lewis acids (e.g., TiCl4, Sn(OTf)2) or bases (e.g., LDA, KHMDS). |

Key Experimental Protocols

Protocol 1: Ojima-Holton Lactam Coupling for Side-Chain Attachment

This protocol describes the attachment of the C-13 side chain to the baccatin III core, a crucial late-stage step in many Paclitaxel syntheses.

Materials:

-

Baccatin III derivative (protected at C-7)

-

Ojima lactam (N-benzoyl-β-lactam)

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous work-up and purification reagents

Procedure:

-

Dissolve the protected baccatin III derivative in anhydrous THF under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -40 °C.

-

In a separate flask, dissolve the Ojima lactam in anhydrous THF.

-

Slowly add the NaHMDS solution to the Ojima lactam solution at -40 °C and stir for 30 minutes.

-

Transfer the activated lactam solution to the baccatin III solution via cannula.

-

Stir the reaction mixture at -40 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Caption: A logical workflow for troubleshooting low-yield reactions.

Simplified Biosynthetic Pathway of Paclitaxel

Caption: A simplified overview of the Paclitaxel biosynthetic pathway.

References

- 1. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Li Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Way to efficient microbial paclitaxel mass production - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Analysis of Aerocyanidin and its Degradation Products

Disclaimer: Information on aerocyanidin is limited in recent scientific literature. The following guide provides a generalized framework and best practices for the analysis of novel or poorly characterized compounds, using this compound as a case study. The experimental protocols and troubleshooting advice are based on standard methodologies in analytical chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its degradation important?

This compound is an antibiotic with an isonitrile group, originally isolated from Chromobacterium violaceum.[1] Understanding the degradation products of any active pharmaceutical ingredient (API) is critical for several reasons:

-

Safety and Toxicity: Degradants may be toxic or have different pharmacological effects than the parent compound.

-

Efficacy: Degradation reduces the concentration of the active drug, potentially lowering its therapeutic effect.

-

Stability and Shelf-life: Identifying degradation pathways is essential for developing stable formulations and determining appropriate storage conditions.[2][3][4][5]

-

Regulatory Requirements: Regulatory agencies require thorough characterization of degradation products to ensure drug safety and quality.

Q2: What are the likely degradation pathways for a molecule like this compound?

Given its chemical structure (containing an isonitrile group), this compound may be susceptible to degradation under various conditions:

-

Hydrolysis: The isonitrile group can be hydrolyzed under acidic or basic conditions. A known degradation product of this compound is formed by treatment with a base.[1]

-

Oxidation: The molecule may be sensitive to oxidative stress.

-

Photolysis: Exposure to light, particularly UV light, can induce degradation of complex organic molecules.

-

Thermolysis: High temperatures can lead to the breakdown of the compound.

Q3: What analytical techniques are best suited for identifying this compound degradation products?

A combination of chromatographic and spectroscopic techniques is generally required for the separation and identification of degradation products.[6][7][8][9][10]

-

High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound from its degradation products in a mixture.

-

Mass Spectrometry (MS), especially LC-MS: Provides molecular weight information and fragmentation patterns, which are crucial for elucidating the structures of unknown compounds.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of isolated degradation products.[13]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No degradation observed in forced degradation studies. | Stress conditions are not harsh enough. | Increase the concentration of the stress agent (e.g., acid, base, oxidant), the temperature, or the duration of exposure. |

| The compound is highly stable under the tested conditions. | This is valuable information. Document the stability and consider more extreme conditions if necessary for regulatory purposes. | |

| Multiple, poorly resolved peaks in HPLC chromatogram. | Inappropriate HPLC method (column, mobile phase, gradient). | Optimize the HPLC method. Try a different column chemistry (e.g., C18, Phenyl-Hexyl), adjust the mobile phase composition and pH, or modify the gradient elution profile. |

| Sample overload. | Reduce the concentration of the sample being injected. | |

| Inconsistent results between experimental runs. | Human error or procedural variability.[14][15][16] | Review the experimental protocol for any ambiguities. Ensure consistent sample preparation, incubation times, and instrument parameters. |

| Instability of degradation products. | Analyze samples immediately after the degradation experiment, or store them at low temperatures (e.g., -80°C) to prevent further changes.[5] | |

| Contamination of reagents or solvents. | Use fresh, high-purity reagents and solvents for all experiments. | |

| Difficulty in elucidating the structure of a degradation product. | Insufficient data from a single analytical technique. | Isolate the degradation product using preparative HPLC and analyze it using a combination of high-resolution MS (for accurate mass) and NMR (for structural confirmation).[6][13] |

| Complex fragmentation pattern in MS. | Perform tandem MS (MS/MS) experiments to establish relationships between fragment ions. |

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate degradation products of this compound under various stress conditions to understand its stability profile.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water and methanol (or other suitable solvent)

-

pH meter

-

Thermostatic oven/water bath

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Keep the solid drug substance and the stock solution in an oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To separate and identify the potential degradation products generated during the forced degradation study.

Instrumentation:

-

HPLC system with a PDA/UV detector

-

Mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution data)

Methodology:

-

HPLC Method Development:

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Detection: Monitor at multiple wavelengths based on the UV spectrum of this compound.

-

-

MS Parameter Optimization:

-

Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes.

-

Capillary Voltage, Gas Flow, etc.: Optimize for the best signal of the parent compound.

-

-

Analysis of Degradation Samples:

-

Inject the samples from the forced degradation study.

-

Acquire data in full scan mode to detect all ions.

-

Perform tandem MS (MS/MS) on the parent ion and any new peaks observed in the chromatograms of the stressed samples to obtain fragmentation data.

-

-

Data Analysis:

-

Compare the chromatograms of stressed samples with a control (unstressed) sample to identify new peaks corresponding to degradation products.

-

For each new peak, determine its accurate mass and propose a molecular formula.

-

Elucidate the structure by interpreting the MS/MS fragmentation pattern.

-

Quantitative Data Summary

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Peak Area %) |

| 0.1 M HCl, 60°C | 24 hrs | [Insert Data] | [Insert Data] | [Insert Data] |

| 0.1 M NaOH, 60°C | 24 hrs | [Insert Data] | [Insert Data] | [Insert Data] |

| 3% H₂O₂, RT | 24 hrs | [Insert Data] | [Insert Data] | [Insert Data] |

| Heat (80°C) | 48 hrs | [Insert Data] | [Insert Data] | [Insert Data] |

| Photolysis | 1.2M lux hrs | [Insert Data] | [Insert Data] | [Insert Data] |

Table 2: Characterization of this compound Degradation Products by LC-MS

| Peak ID | Retention Time (min) | Observed m/z | Proposed Molecular Formula | Mass Error (ppm) | Proposed Structure |

| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Parent Structure] |

| DP-1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Structure of DP-1] |

| DP-2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Structure of DP-2] |

| DP-3 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Structure of DP-3] |

Visualizations

Caption: Workflow for degradation product identification.

Caption: Logic for troubleshooting experimental failures.

References

- 1. This compound, a new antibiotic produced by Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hovione.com [hovione.com]

- 9. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. go.zageno.com [go.zageno.com]

- 16. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]

Technical Support Center: Enhancing the Selectivity of Aerocyanidin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of Aerocyanidin against specific bacteria.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known spectrum of activity?

This compound is a natural antibiotic produced by the bacterium Chromobacterium violaceum.[1] It belongs to the class of epoxy isonitrile natural products and has demonstrated potent activity, primarily against Gram-positive bacteria.[1][2]

Q2: What is the primary challenge in working with this compound?

A key challenge is the instability of its epoxy isonitrile scaffold. This functional group is crucial for its biological activity but is labile under both acidic and basic conditions (pH < 4 and > 8).[2] This instability can lead to the degradation of the compound and loss of antibacterial potency during experiments.

Q3: What are the general strategies for enhancing the selectivity of an antimicrobial agent like this compound?

Enhancing selectivity involves modifying the compound to increase its affinity and efficacy against target bacteria while minimizing its effects on host cells or non-target bacteria. Common strategies include:

-

Chemical Modification: Introducing or modifying functional groups to alter properties like charge, hydrophobicity, and steric hindrance. This can influence interactions with specific bacterial cell surface components.

-

Conjugation to a Targeting Moiety: Attaching a molecule (e.g., a peptide, antibody, or small molecule) that specifically recognizes and binds to a receptor or structure on the target bacterium. This can increase the local concentration of the antibiotic at the site of action.

-

Formulation with a Delivery System: Encapsulating the antibiotic in a nanocarrier or other delivery vehicle that is designed to release the drug under specific conditions found at the site of infection.[3]

Q4: How is the selectivity of an antimicrobial compound quantified?

Selectivity is often expressed as a Therapeutic Index (TI). The TI is a ratio of the drug's toxicity to its efficacy.[4][5] A higher TI indicates a more selective and safer compound. It is typically calculated as:

TI = HC50 / MIC

Where:

-

HC50 (50% hemolytic concentration): The concentration of the compound that causes 50% lysis of red blood cells, representing its toxicity to mammalian cells.

-

MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that prevents visible growth of a target bacterium.[6]

Troubleshooting Guides